molecular formula C20H15N3O2 B13760592 1-Phenyl-2-[(2-phenylimidazo[1,2-c]pyrimidin-5-yl)oxy]ethan-1-one CAS No. 54535-55-6

1-Phenyl-2-[(2-phenylimidazo[1,2-c]pyrimidin-5-yl)oxy]ethan-1-one

Cat. No.: B13760592
CAS No.: 54535-55-6
M. Wt: 329.4 g/mol
InChI Key: KVZNTDKUEZLRAX-UHFFFAOYSA-N
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Description

1-phenyl-2-[(8-phenyl-1,3,7-triazabicyclo[430]nona-2,4,6,8-tetraen-2-yl)oxy]ethanone is a complex organic compound with the molecular formula C20H15N3O2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenyl-2-[(8-phenyl-1,3,7-triazabicyclo[4.3.0]nona-2,4,6,8-tetraen-2-yl)oxy]ethanone typically involves the reaction of 1-phenyl-2-bromoethanone with 8-phenyl-1,3,7-triazabicyclo[4.3.0]nona-2,4,6,8-tetraene under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-phenyl-2-[(8-phenyl-1,3,7-triazabicyclo[4.3.0]nona-2-yl)oxy]ethanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the phenyl or triazabicyclo groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres.

Major Products Formed

Major products formed from these reactions include phenyl-substituted ketones, alcohols, and amines, as well as various substituted triazabicyclo derivatives.

Scientific Research Applications

1-phenyl-2-[(8-phenyl-1,3,7-triazabicyclo[4.3.0]nona-2-yl)oxy]ethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-phenyl-2-[(8-phenyl-1,3,7-triazabicyclo[4.3.0]nona-2-yl)oxy]ethanone involves its interaction with specific molecular targets and pathways. The compound’s triazabicyclo structure allows it to bind to certain enzymes and receptors, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    1-phenyl-2-propanol: A useful pharmaceutical intermediate with similar structural features.

    1-phenyl-2-propanone: Another related compound used in organic synthesis.

Uniqueness

1-phenyl-2-[(8-phenyl-1,3,7-triazabicyclo[43

Properties

CAS No.

54535-55-6

Molecular Formula

C20H15N3O2

Molecular Weight

329.4 g/mol

IUPAC Name

1-phenyl-2-(2-phenylimidazo[1,2-c]pyrimidin-5-yl)oxyethanone

InChI

InChI=1S/C20H15N3O2/c24-18(16-9-5-2-6-10-16)14-25-20-21-12-11-19-22-17(13-23(19)20)15-7-3-1-4-8-15/h1-13H,14H2

InChI Key

KVZNTDKUEZLRAX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN3C(=N2)C=CN=C3OCC(=O)C4=CC=CC=C4

Origin of Product

United States

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